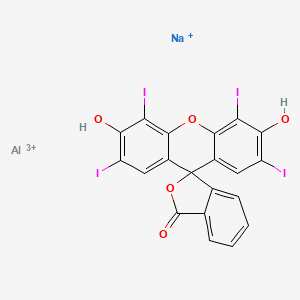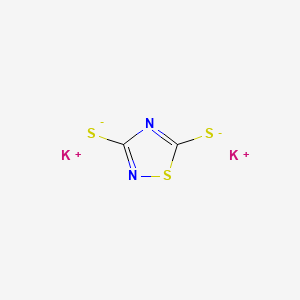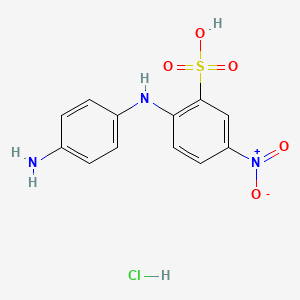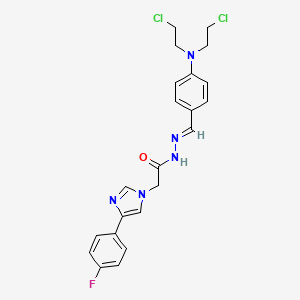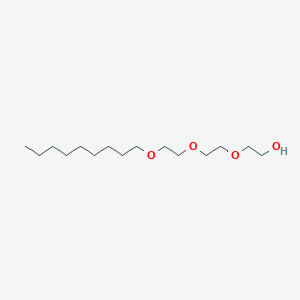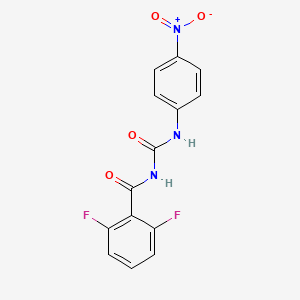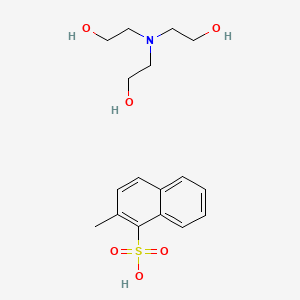
2,4-Dithio-1-(p-tolyl)biuret
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound referred to as “NIOSH/EC1670000” is a chemical substance that has been studied and documented by the National Institute for Occupational Safety and Health (NIOSH). This compound is part of a broader category of chemicals that are monitored for their potential health effects and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of “NIOSH/EC1670000” involves specific synthetic routes that are designed to yield the compound in its pure form. The reaction conditions typically include controlled temperatures, pressures, and the use of catalysts to facilitate the chemical reactions. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In an industrial setting, the production of “NIOSH/EC1670000” is scaled up to meet commercial demands. This involves the use of large-scale reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety. The industrial production methods are optimized for efficiency and cost-effectiveness while maintaining high standards of safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions: “NIOSH/EC1670000” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to the compound’s behavior and reactivity in different environments.
Common Reagents and Conditions: The common reagents used in the reactions of “NIOSH/EC1670000” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of “NIOSH/EC1670000” depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds with different functional groups.
Applications De Recherche Scientifique
“NIOSH/EC1670000” has a wide range of scientific research applications across various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it may be studied for its potential therapeutic effects or as a model compound in biochemical assays. In industry, “NIOSH/EC1670000” is utilized in the production of materials, coatings, and other chemical products.
Mécanisme D'action
The mechanism of action of “NIOSH/EC1670000” involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biochemical and physiological effects, depending on the nature of the compound and the context in which it is used. The molecular targets may include enzymes, receptors, and other proteins that play critical roles in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds: “NIOSH/EC1670000” can be compared with other similar compounds that share structural or functional similarities. These similar compounds may include other chemicals monitored by NIOSH for their occupational safety and health implications.
Uniqueness: The uniqueness of “NIOSH/EC1670000” lies in its specific chemical structure, reactivity, and applications. While it may share some properties with other compounds, its distinct characteristics make it valuable for particular research and industrial purposes.
Propriétés
Formule moléculaire |
C9H11N3S2 |
|---|---|
Poids moléculaire |
225.3 g/mol |
Nom IUPAC |
1-carbamothioyl-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C9H11N3S2/c1-6-2-4-7(5-3-6)11-9(14)12-8(10)13/h2-5H,1H3,(H4,10,11,12,13,14) |
Clé InChI |
TVDZTTUSRWGMIM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=S)NC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



